![molecular formula C10H8OS B3050389 4-Methylchromene-2-thione CAS No. 25624-32-2](/img/structure/B3050389.png)
4-Methylchromene-2-thione
Overview
Description
4-Methylchromene-2-thione is a chemical compound with the molecular formula C10H8S2. It has an average mass of 192.301 Da and a monoisotopic mass of 192.006744 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylchromene-2-thione are not available, similar compounds have been studied. For example, 4-methylchromene-2,7,8-trione has been shown to react with phosphonium ylides .Physical And Chemical Properties Analysis
4-Methylchromene-2-thione has a density of 1.3±0.1 g/cm3, a boiling point of 299.6±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.8±3.0 kJ/mol and a flash point of 135.0±28.2 °C .Mechanism of Action
Target of Action
It is known that the compound interacts with certain biochemical entities to exert its effects .
Mode of Action
4-Methylchromene-2-thione reacts with stabilized and non-stabilized ylides bearing an α-methylene group to give 7,8-fused 1,3-dioxolocoumarins . This reaction leads to the formation of various compounds, including betaine and a 7-hydroxycoumarin derivative .
Biochemical Pathways
The compound’s interaction with α-methylene group-bearing ylides suggests it may influence pathways involving these entities .
Result of Action
The compound’s ability to form 7,8-fused 1,3-dioxolocoumarins suggests it may have significant biochemical impacts .
Action Environment
It’s known that the compound’s reactions occur in the presence of certain ylides , suggesting that the presence of these entities in the environment could potentially influence its action.
properties
IUPAC Name |
4-methylchromene-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUSCMHNRGQPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)OC2=CC=CC=C12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368045 | |
Record name | 4-methylchromene-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylchromene-2-thione | |
CAS RN |
25624-32-2 | |
Record name | 4-methylchromene-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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